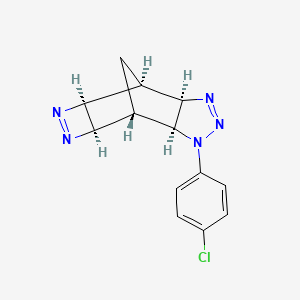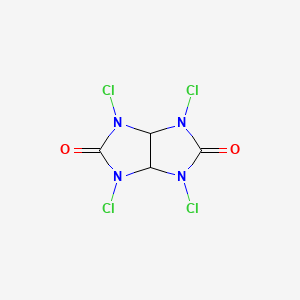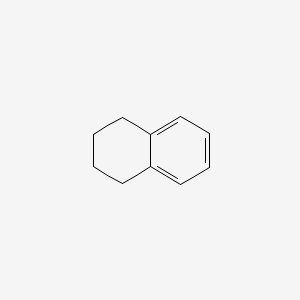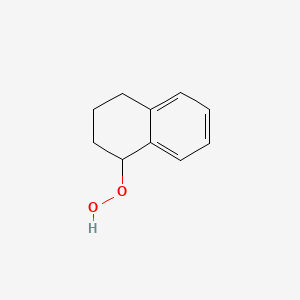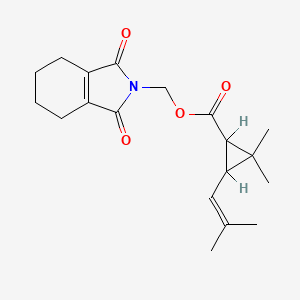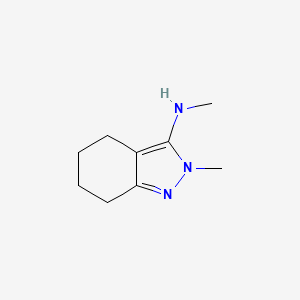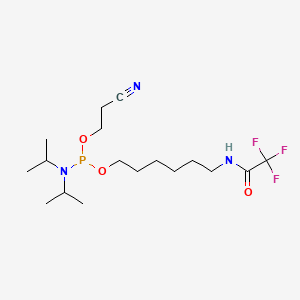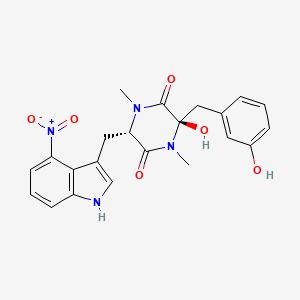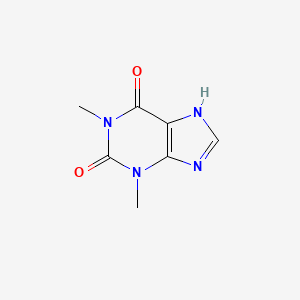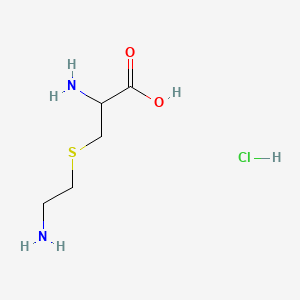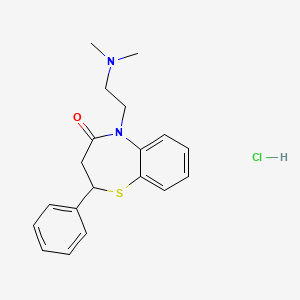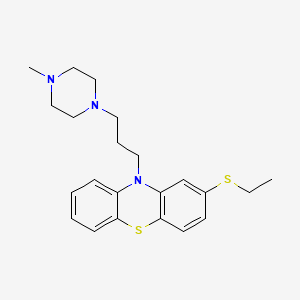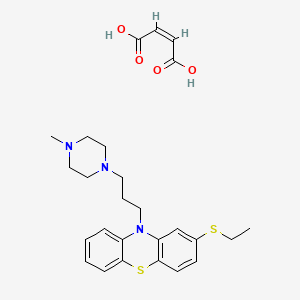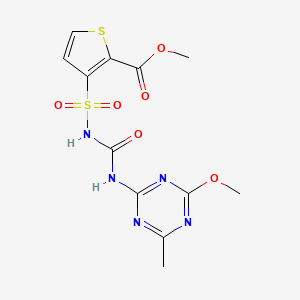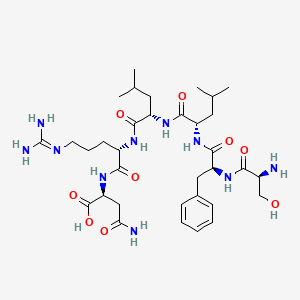
Ser-Phe-Leu-Leu-Arg-Asn
Overview
Description
“Ser-Phe-Leu-Leu-Arg-Asn” is a hexapeptide, which is a peptide consisting of six amino acids . It is also known as Thrombin Receptor Activator Peptide 6 (TRAP-6), and it has been found to protect astrocytes from cell death associated with hypoglycemia .
Molecular Structure Analysis
The molecular structure of “Ser-Phe-Leu-Leu-Arg-Asn” is determined by the sequence of its amino acids and the peptide bonds that link them together. The linear formula of this peptide is C34H57N11O8 . Its molecular weight is 747.89 (free base basis) .
Physical And Chemical Properties Analysis
The peptide “Ser-Phe-Leu-Leu-Arg-Asn” is a white, lyophilized powder . It is stable under standard conditions and should be stored at -20°C .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biochemistry , specifically in the study of Antioxidant Peptides .
Summary of the Application
The peptide “Ser-Phe-Leu-Leu-Arg-Asn” has been identified as an antioxidant peptide . Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics .
Methods of Application or Experimental Procedures
The peptide is screened and identified through efficient screening with novel technologies . After identification, a time-consuming activity evaluation is conducted, especially in in vivo models . Cellular and rodent models have been widely used for activity evaluation .
Results or Outcomes
The peptide could exert protective effects by ameliorating ROS levels and increasing the Bcl-2/Bax ratio (Bcl-2 is anti-apoptosis while Bax is pro-apoptosis) in RAW264.7 .
Application in Cosmetics
Specific Scientific Field
This application falls under the field of Cosmetology , specifically in the development of Bioactive Peptides in Cosmetics .
Summary of the Application
The peptide “Ser-Phe-Leu-Leu-Arg-Asn” is considered a bioactive peptide and has gained significant attention in the cosmetic industry due to its potential in enhancing skin health and beauty .
Methods of Application or Experimental Procedures
These small protein fragments exhibit various biological activities, such as antioxidant, anti-aging, anti-inflammatory, and antimicrobial activities, making them ideal ingredients for cosmetic formulations .
Results or Outcomes
The peptide is applied in cosmetics and their mechanisms of action include downregulating pro-inflammatory cytokines, radical scavenging, inhibiting collagen, tyrosinase, and elastase synthesis .
Application in Protease-Activated Receptor 1 (PAR-1) Activation
Specific Scientific Field
This application falls under the field of Molecular Biology , specifically in the study of Protease-Activated Receptors (PARs) .
Summary of the Application
The peptide “Ser-Phe-Leu-Leu-Arg-Asn” has been used as a protease-activated receptor 1 (PAR-1) selective activating peptide . PAR-1 is a type of G protein-coupled receptor that is activated by proteolysis, a mechanism that is widely involved in many physiological and pathological processes .
Methods of Application or Experimental Procedures
The peptide is used to selectively activate PAR-1 in various experimental models to study the role of this receptor in different biological processes .
Results or Outcomes
The activation of PAR-1 by the peptide can lead to various cellular responses, depending on the cell type and the physiological context .
Application in Platelet Aggregation
Specific Scientific Field
This application falls under the field of Hematology , specifically in the study of Platelet Function .
Summary of the Application
The peptide “Ser-Phe-Leu-Leu-Arg-Asn” is known as Thrombin Receptor Activating Peptide (TRAP) and has been used in studies related to platelet aggregation .
Methods of Application or Experimental Procedures
The peptide is used to induce platelet aggregation in in vitro experiments, which allows researchers to study the mechanisms of platelet aggregation and the factors that can influence this process .
Results or Outcomes
The peptide caused half-maximal platelet aggregation at approximately 0.8 µM and was found to be 5 times more potent than the parent peptide .
Application in Inflammation Research
Specific Scientific Field
This application falls under the field of Immunology , specifically in the study of Inflammatory Responses .
Summary of the Application
The peptide “Ser-Phe-Leu-Leu-Arg-Asn” has been identified as an anti-inflammatory peptide . Anti-inflammatory peptides are currently a hotspot in pharmaceuticals and therapeutics .
Methods of Application or Experimental Procedures
The peptide is screened and identified through efficient screening with novel technologies . After identification, a time-consuming activity evaluation is conducted, especially in in vivo models . Cellular and rodent models have been widely used for activity evaluation .
Results or Outcomes
The peptide could exert protective effects by ameliorating ROS levels and increasing the Bcl-2/Bax ratio (Bcl-2 is anti-apoptosis while Bax is pro-apoptosis) in RAW264.7 .
Application in Wound Healing
Specific Scientific Field
This application falls under the field of Dermatology , specifically in the study of Wound Healing .
Summary of the Application
The peptide “Ser-Phe-Leu-Leu-Arg-Asn” is considered a bioactive peptide and has gained significant attention in the field of wound healing due to its potential in enhancing skin regeneration .
Methods of Application or Experimental Procedures
These small protein fragments exhibit various biological activities, such as antioxidant, anti-aging, anti-inflammatory, and antimicrobial activities, making them ideal ingredients for wound healing formulations .
Results or Outcomes
The peptide is applied in wound healing and their mechanisms of action include downregulating pro-inflammatory cytokines, radical scavenging, inhibiting collagen, tyrosinase, and elastase synthesis .
properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOWCONESKMDW-FRSCJGFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431405 | |
| Record name | TRAP-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ser-Phe-Leu-Leu-Arg-Asn | |
CAS RN |
141136-83-6 | |
| Record name | TRAP-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



